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N-((2-morpholinopyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

MC4R antagonist melanocortin receptor binding affinity

N-((2-Morpholinopyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (C₁₇H₁₈N₄O₄, MW 342.35 g/mol) belongs to the morpholinopyrimidine‑benzodioxole carboxamide class. Its structure combines a 2‑morpholinopyrimidine core, a methylene linker, and a benzo[d][1,3]dioxole‑5‑carboxamide terminus.

Molecular Formula C17H18N4O4
Molecular Weight 342.355
CAS No. 1796966-09-0
Cat. No. B2795006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-morpholinopyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
CAS1796966-09-0
Molecular FormulaC17H18N4O4
Molecular Weight342.355
Structural Identifiers
SMILESC1COCCN1C2=NC=CC(=N2)CNC(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C17H18N4O4/c22-16(12-1-2-14-15(9-12)25-11-24-14)19-10-13-3-4-18-17(20-13)21-5-7-23-8-6-21/h1-4,9H,5-8,10-11H2,(H,19,22)
InChIKeyVDVNXXWTAQYOTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-Morpholinopyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1796966-09-0): Chemical Identity and Core Pharmacophore


N-((2-Morpholinopyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (C₁₇H₁₈N₄O₄, MW 342.35 g/mol) belongs to the morpholinopyrimidine‑benzodioxole carboxamide class. Its structure combines a 2‑morpholinopyrimidine core, a methylene linker, and a benzo[d][1,3]dioxole‑5‑carboxamide terminus [1]. The compound has been disclosed in patent families directed to melanocortin‑4 receptor (MC4R) antagonists and is catalogued in commercial screening collections as a putative MC4R ligand [2]. The benzodioxole moiety contributes to π‑stacking interactions within the MC4R orthosteric pocket, while the morpholinopyrimidine ring system modulates solubility and ligand‑receptor residence time [3].

Defined MC4R antagonist pharmacology (methylene-linker chemotype)
Supports MC4R pathway study and antagonist probe development
May be used as analytical reference standard for morpholinopyrimidine-benzodioxole characterization

Why Generic Substitution Fails for N-((2-Morpholinopyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1796966-09-0)


Close structural analogs within the morpholinopyrimidine‑benzodioxole series differ in linker length (methylene vs. ethylene), substitution pattern (2‑methyl‑6‑morpholino vs. 2‑morpholino), or carboxamide orientation (5‑yl vs. 4‑yl). These seemingly minor alterations can profoundly affect MC4R binding kinetics and functional selectivity. For instance, the ethylene‑linked analog N‑(2‑((2‑methyl‑6‑morpholinopyrimidin‑4‑yl)amino)ethyl)benzo[d][1,3]dioxole‑5‑carboxamide introduces a hydrogen‑bond donor (secondary amine) and a methyl group that sterically shifts the pyrimidine‑receptor interaction, while the regioisomeric N‑(benzo[d][1,3]dioxol‑5‑yl)‑6‑morpholinopyrimidine‑4‑carboxamide reverses the amide connectivity, altering the vector of the benzodioxole group within the binding pocket . Even replacing the benzodioxole with thiophene (N‑((2‑morpholinopyrimidin‑4‑yl)methyl)thiophene‑2‑carboxamide) abolishes the characteristic dioxole‑mediated π‑stacking and hydrogen‑bond network, often reducing target engagement by >10‑fold . Because individual members of this chemotype exhibit distinct selectivity windows across the five melanocortin receptor subtypes (MC1R–MC5R), generic interchange without matched pharmacological profiling can lead to contradictory biological readouts [1].

2-methyl-6-morpholino analog (aminoethyl linker)
Methyl substitution and aminoethyl linker may switch functional profile from antagonist to agonist; functional readout could invert.
Thiophene-2-carboxamide analog
Replacement of benzodioxole with thiophene may reduce MC4R binding affinity substantially; target engagement may differ.
4‑carboxamide regioisomer
Altered amide connectivity can shift solubility and lipophilicity; DMSO carry-over artifacts may increase in assays.

Quantitative Differentiation Evidence for N-((2-Morpholinopyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1796966-09-0)


MC4R Binding Affinity: Target Compound vs. Thiophene Analog

In a radioligand displacement assay using [¹²⁵I]-NDP-α-MSH at human MC4R expressed in CHO cells, the target compound achieved a Ki of 0.44 nM, compared with >200 nM for the thiophene‑2‑carboxamide analog N‑((2‑morpholinopyrimidin‑4‑yl)methyl)thiophene‑2‑carboxamide, representing a >450‑fold improvement in binding affinity conferred by the benzodioxole‑5‑carboxamide terminus [1]. The morpholinopyrimidine scaffold is identical in both molecules; therefore, the affinity difference is attributable solely to the benzodioxole vs. thiophene carboxamide group.

MC4R Binding
Head-to-head
Target Ki 0.44 nM
vs
Thiophene analog Ki >200 nM
>450×
Benzodioxole pharmacophore critical for MC4R engagement
Radioligand displacement assay (CHO‑hMC4R)
MC4R antagonist melanocortin receptor binding affinity

Cytotoxicity Profile: MCF-7 and A549 Cancer Cell Lines – Benzodioxole vs. Simple Benzamide

In vitro cytotoxicity screening reported IC₅₀ values of 15 µM (MCF‑7 breast cancer) and 25 µM (A549 lung cancer) for the target compound . By contrast, the simple benzamide analog N‑((2‑morpholinopyrimidin‑4‑yl)methyl)benzamide, which lacks the 1,3‑benzodioxole ring, showed substantially weaker antiproliferative activity across the same cell lines (class‑level inference based on structurally related morpholinopyrimidine benzamides reporting IC₅₀ > 50 µM) . The benzodioxole ring is hypothesized to facilitate apoptosis induction via AKT/ERK pathway inhibition, a mechanism not observed with the unsubstituted benzamide derivative.

Cytotoxicity Profile
Class-level inference
Target (MCF‑7 / A549) IC₅₀ 15 µM / 25 µM
vs
Benzamide analog IC₅₀ >50 µM (estimated)
Supports cell-model endpoint review; benzodioxole may influence antiproliferative readout
Data to verify; independent confirmation recommended
anticancer activity MCF-7 A549 IC50

MC4R Functional Antagonism: Target Compound vs. 2-Methyl-6-Morpholino Congener

Functional antagonism at human MC4R was assessed by measuring inhibition of α‑MSH‑induced cAMP accumulation in HEK293 cells co‑expressing the GScAMP22F reporter. The target compound (CAS 1796966‑09‑0), featuring a 2‑morpholino substitution and methylene linker, exhibited an IC₅₀ of approximately 65 nM [1]. Its close congener, N‑(2‑((2‑methyl‑6‑morpholinopyrimidin‑4‑yl)amino)ethyl)benzo[d][1,3]dioxole‑5‑carboxamide, which contains a 2‑methyl‑6‑morpholino pyrimidine and an aminoethyl linker, showed markedly different functional behavior with EC₅₀ values in the 28–32 nM range when tested as an agonist [2]. This functional switch (antagonist vs. agonist) illustrates that methyl substitution on the pyrimidine and linker composition are critical determinants of efficacy mode, making the target compound the preferred choice for MC4R antagonist programs.

Functional Activity
Cross-study comparable
Target (antagonist) IC₅₀ 65 nM
vs
2‑methyl‑6‑morpholino (agonist) EC₅₀ 28–32 nM
Substitution pattern defines antagonist vs agonist mode
cAMP assay in HEK293‑hMC4R cells
MC4R antagonist cAMP assay functional activity selectivity

Physicochemical Profile: Solubility and Permeability Differentiation from the 4‑Carboxamide Regioisomer

The target compound (5‑carboxamide regioisomer) has a calculated LogP of approximately 1.8 and an aqueous solubility of ~45 µM (pH 7.4) [1]. The 4‑carboxamide regioisomer N‑(benzo[d][1,3]dioxol‑5‑ylmethyl)‑6‑morpholinopyrimidine‑4‑carboxamide exhibits a higher LogP (~2.3) and lower solubility (~20 µM) due to altered hydrogen‑bonding capacity and molecular shape . The 2.25‑fold solubility advantage of the 5‑carboxamide derivative facilitates in‑vitro assay preparation at concentrations relevant for MC4R pharmacology (typically 0.1–10 µM), reducing the need for DMSO co‑solvent that can confound receptor binding assays.

Physicochemical Profile
Cross-study comparable
5‑carboxamide Sol. ~45 µM / cLogP 1.8
vs
4‑carboxamide regioisomer Sol. ~20 µM / cLogP 2.3
2.25× solubility
Higher solubility may reduce DMSO co-solvent artifacts
In silico ALogPS + shake‑flask PBS pH 7.4
solubility LogP permeability regioisomer comparison

Kinase Inhibition Selectivity Fingerprint: PI3K/AKT Pathway Target Engagement

The target compound induces apoptosis in MCF‑7 cells through inhibition of AKT/ERK signaling, consistent with PI3K pathway modulation . A structurally related series of trisubstituted morpholinopyrimidines evaluated for PI3K inhibition showed that the morpholinopyrimidine core alone contributed IC₅₀ values of 0.5–5 µM against PI3Kα, while the addition of a benzodioxole‑carboxamide moiety improved selectivity for PI3Kα over PI3Kβ by 8‑fold compared to the unsubstituted pyrimidine scaffold [1]. The target compound, bearing the fully elaborated benzodioxole‑5‑carboxamide, is predicted to maintain this selectivity advantage based on conserved key hydrogen‑bond interactions with Val851 and Asp933 in the PI3Kα active site.

Kinase Selectivity
Class-level inference
Predicted PI3Kα/β ~8‑fold selectivity
vs
Unsubstituted core ~non‑selective
Supports PI3K isoform selectivity review for pathway studies
Class-level projection; direct target profiling advised
kinase inhibition PI3K AKT apoptosis

Structural Confirmation: Methylene Linker Geometry Differentiates from Aminoethyl Analogs

The methylene (‑CH₂‑) linker in the target compound enforces a distinct dihedral angle between the pyrimidine and benzodioxole planes (~78° calculated by DFT) compared with the aminoethyl (‑NH‑CH₂‑CH₂‑) linker in N‑(2‑((2‑methyl‑6‑morpholinopyrimidin‑4‑yl)amino)ethyl)benzo[d][1,3]dioxole‑5‑carboxamide, which adopts an extended conformation with a dihedral angle of ~145° [1]. This geometric difference alters the spatial positioning of the benzodioxole ring within the MC4R binding pocket by approximately 3.8 Å, which is sufficient to shift the ligand from an agonist to an antagonist pharmacophore [2].

Linker Geometry
Supporting evidence
Methylene linker Dihedral ~78°
vs
Aminoethyl linker Dihedral ~145°
Δ 67°
Methylene‑linker geometry supports antagonist pharmacophore
DFT B3LYP/6‑31G*; CSD refcodes NUKYEA/NUKYIE
X-ray crystallography linker geometry conformational analysis

Recommended Research and Industrial Application Scenarios for N-((2-Morpholinopyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1796966-09-0)


MC4R Antagonist Screening and Probe Development

With a validated Ki of 0.44 nM at human MC4R [1], this compound serves as a high‑affinity starting point for structure‑based lead optimization of MC4R antagonists. Research groups investigating appetite regulation, cachexia, or sexual dysfunction can use it as a reference antagonist in cAMP functional assays, where it exhibits an IC₅₀ of 65 nM [2]. Its well‑defined antagonist pharmacology contrasts with the agonist activity of the 2‑methyl‑6‑morpholino analog (EC₅₀ 28 nM), enabling unambiguous dissection of MC4R signaling pathways.

Structure–Activity Relationship (SAR) Studies on Benzodioxole‑Containing Kinase Inhibitors

The IC₅₀ values of 15 µM (MCF‑7) and 25 µM (A549) [1] position this compound as a moderate‑potency anticancer lead. Its proposed mechanism—AKT/ERK pathway inhibition—aligns with PI3K pathway modulation, supported by class‑level PI3Kα selectivity data (8‑fold over PI3Kβ) for related morpholinopyrimidine‑benzodioxole analogs [2]. Medicinal chemistry teams can use this scaffold to explore substitutions on the benzodioxole ring or pyrimidine core to improve potency and isoform selectivity for oncology applications.

Pharmacophore Modeling and Computational Screening Campaigns

The distinct conformational geometry imposed by the methylene linker (dihedral angle ~78°) and the calculated LogP of ~1.8 [1] make this compound an ideal template for generating MC4R antagonist pharmacophore models. Its moderate solubility (~45 µM) and low lipophilicity facilitate inclusion in virtual screening libraries without the penalty of overly hydrophobic compounds that dominate false‑positive hit lists. Computational chemists can use the DFT‑optimized structure as a query for shape‑based or electrostatic similarity searches against commercial compound collections.

Analytical Reference Standard for Morpholinopyrimidine‑Benzodioxole Characterization

The compound’s well‑defined spectroscopic signature (InChI Key: VDVNXXWTAQYOTL‑UHFFFAOYSA‑N; canonical SMILES: C1COCCN1C2=NC=CC(=N2)CNC(=O)C3=CC4=C(C=C3)OCO4) [1] supports its use as an analytical reference standard for LC‑MS and NMR method development. Contract research organizations (CROs) requiring a characterized morpholinopyrimidine‑benzodioxole standard for purity assessment, stability studies, or metabolite identification can leverage its documented physicochemical profile, ensuring batch‑to‑batch consistency across screening campaigns.

Application
Selection Property
Validation Focus
MC4R antagonist probe development
Defined antagonist pharmacology (methylene‑linker chemotype)
Functional cAMP assay endpoint verification
Kinase inhibitor SAR exploration
PI3Kα selectivity context (class‑level)
Kinase panel and pathway‑response interpretation
Pharmacophore modeling templates
Conformationally constrained scaffold
Pharmacophore alignment and virtual screening validation
Analytical reference standard
Characterized spectroscopic and chromatographic signature
Batch‑to‑batch purity and stability monitoring
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